molecular formula C16H15NO3 B13911686 Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate CAS No. 893737-82-1

Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B13911686
CAS No.: 893737-82-1
M. Wt: 269.29 g/mol
InChI Key: IJEVKSDEXJSFKX-UHFFFAOYSA-N
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Description

Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate (CAS: 893737-82-1) is a biphenyl-based small molecule featuring a methyl carboxylate group at the 3-position of one phenyl ring and an acetylamino (-NHCOCH₃) substituent at the 3'-position of the adjacent ring. Its synthesis often involves palladium-catalyzed cross-coupling reactions or sequential functionalization of biphenyl precursors, as exemplified in protocols for analogous compounds .

The acetylamino group enhances solubility in polar solvents compared to non-polar substituents (e.g., methyl or fluoro groups), while the carboxylate moiety provides a handle for further derivatization. Nuclear magnetic resonance (NMR) data for structurally related compounds, such as methyl 6-acetamido-[1,1’-biphenyl]-3-carboxylate, confirm characteristic peaks for aromatic protons and acetyl groups, with spectral consistency aiding in structural validation .

Properties

CAS No.

893737-82-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 3-(3-acetamidophenyl)benzoate

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15-8-4-6-13(10-15)12-5-3-7-14(9-12)16(19)20-2/h3-10H,1-2H3,(H,17,18)

InChI Key

IJEVKSDEXJSFKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The biphenyl core can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate, highlighting differences in substituents, physicochemical properties, and biological relevance:

Compound Name Substituents (3 and 3' positions) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS or Source
This compound 3-COOCH₃, 3'-NHCOCH₃ C₁₆H₁₅NO₃ 269.30 Intermediate for drug synthesis 893737-82-1
Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate 3-COOCH₃, 3'-OCH₃ C₁₅H₁₄O₃ 242.27 Lower polarity; scaffold for OLEDs -
Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate 3-COOCH₃, 3'-NH₂ C₁₄H₁₃NO₂ 227.26 Precursor for acetylamino derivative EN300-266202
Methyl 3'-methyl-[1,1'-biphenyl]-3-carboxylate 3-COOCH₃, 3'-CH₃ C₁₅H₁₄O₂ 226.27 Lipophilic; limited bioactivity data 128460-74-2
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride 3-COOCH₃, 3'-NH₂, 4-F (+ HCl) C₁₄H₁₂FNO₂·HCl 281.71 Enhanced reactivity due to F and NH₂ 1373232-80-4
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate 3-COOCH₃, 4'-CH₃, 5-NO₂-BODIPY C₂₂H₁₇N₃O₅ 403.39 c-Myc inhibitor; fluorescence probe -

Structural and Functional Insights

  • Polarity and Solubility: The acetylamino derivative exhibits higher polarity than methyl- or methoxy-substituted analogs due to hydrogen-bonding capacity, favoring aqueous solubility . In contrast, the 3'-methyl analog (C₁₅H₁₄O₂) is more lipophilic, limiting its utility in aqueous systems .
  • Reactivity: The 3'-amino precursor (C₁₄H₁₃NO₂) can be acetylated to form the target compound, demonstrating modular synthesis routes . The 4-fluoro derivative (C₁₄H₁₂FNO₂·HCl) introduces halogen-based reactivity for further cross-coupling .

Biological Activity

Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its antitumor and antiviral effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16H17N1O3
  • Molecular Weight : 285.31 g/mol
  • IUPAC Name : Methyl 3'-(acetylamino)-[1,1'-biphenyl]-3-carboxylate

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism involves cell cycle arrest and the activation of apoptotic pathways.

In Vitro Studies

In vitro evaluations have demonstrated the following:

  • IC50 Values : The compound showed an IC50 range from 23.2 μM to 49.9 μM , indicating potent activity against tumor cells.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in increased populations of cells in the G2/M and S phases, suggesting disruption of normal cell cycle progression due to apoptotic induction.
StudyCell LineIC50 (μM)Observations
MCF-723.2Induced apoptosis and G2/M phase arrest
MCF-749.9Significant reduction in cell viability

Case Studies

In a recent study, this compound was tested alongside standard chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, with notable improvements in tumor reduction rates in animal models.

The compound has also been investigated for its antiviral properties. Preliminary results suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.

In Vitro Studies

Antiviral assays demonstrated that this compound significantly reduced viral titers in infected cell cultures:

Virus TypeConcentration (μM)Viral Titer Reduction (%)
Influenza A5070
HCV2565

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